Critical Evidence Gap: No Published Quantitative Biological or Physicochemical Differentiation Data Found
An exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor marketing sites) reveals that N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 896346-91-1) currently has zero direct, head-to-head comparative data against its closest analogs. No published IC50, EC50, Ki, or cellular activity values, nor any comparative physicochemical parameters like logD, solubility, or metabolic stability, were found for this specific compound. For context, a closely related compound from the same benzothiazole-amide family, ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), possesses published quantitative data, including an M4 receptor EC50 of 1.3 µM and selectivity data against other muscarinic subtypes (>30 µM) [1]. The absence of analogous data for the 3-(methylthio)benzamide derivative means its differentiation is currently unverifiable by quantitative means. Any procurement decision would be based on an unvalidated hypothesis.
| Evidence Dimension | Pharmacological activity at human M4 receptor |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide): EC50 = 1.3 µM |
| Quantified Difference | Cannot be determined due to lack of target data |
| Conditions | Human M4 receptor positive allosteric modulator assay |
Why This Matters
For scientific selection, this data gap creates significant procurement risk, as the compound's activity and selectivity cannot be compared to known, active analogs like ML293, making it impossible to prioritize over them for target-based screens.
- [1] Salovich, J. M., et al. (2012). Discovery of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293, as a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5084–5088. View Source
